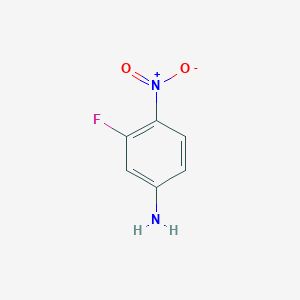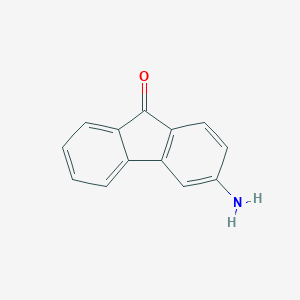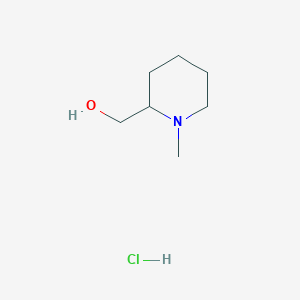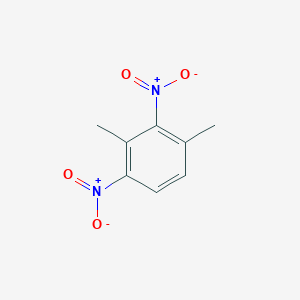
2,4-Dinitro-m-xylene
Vue d'ensemble
Description
2,4-Dinitro-m-xylene, also known as 1,3-dimethyl-2,4-dinitrobenzene, is an aromatic compound with the molecular formula C8H8N2O4. It is characterized by the presence of two nitro groups (-NO2) attached to a benzene ring substituted with two methyl groups (-CH3). This compound is known for its yellow crystalline appearance and is used in various chemical applications .
Applications De Recherche Scientifique
2,4-Dinitro-m-xylene has several scientific research applications:
Chemistry:
- It is used as a starting material for the synthesis of various nitroaromatic compounds. Its derivatives are studied for their thermal decomposition characteristics using techniques like differential scanning calorimetry (DSC) and thermogravimetry-derivative thermogravimetry (TG-DTG).
Biology and Medicine:
- The compound has been utilized in the synthesis of chemicals with potential medical applications. For instance, it has been used in the synthesis of compounds related to 4-hydroxy-6-amino-isophthalic acid, which is associated with the chemotherapy of tuberculosis.
Industry:
- In process engineering, this compound is relevant in the study of continuous-flow nitration of xylene isomers. This research aids in the development of efficient industrial processes for the production of nitroaromatic compounds .
Mécanisme D'action
Target of Action
It is known that the compound is used in the preparation of samples for analysis, where it converts benzonitrile to 2,4-dinitrobenzene with sodium salts .
Mode of Action
The compound interacts with its targets through an electrolysis process. In this process, the nitrotoluene reacts to produce nitronium ions, which then react with oxygen in the presence of alkanoic acids to form the desired product .
Biochemical Pathways
It is known that the compound plays a role in the conversion of benzonitrile to 2,4-dinitrobenzene .
Pharmacokinetics
It is known that the compound has a molecular weight of 19616 g/mol .
Result of Action
The result of the action of 2,4-Dinitro-m-xylene is the conversion of benzonitrile to 2,4-dinitrobenzene . This conversion is achieved through the production of nitronium ions, which react with oxygen in the presence of alkanoic acids .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Cellular Effects
The effects of 2,4-Dinitro-m-xylene on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress and disrupt mitochondrial function, leading to changes in cellular energy production and apoptosis. Additionally, it can affect the expression of genes involved in detoxification and stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the interaction with cellular proteins and enzymes, leading to enzyme inhibition or activation. For example, the compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other xenobiotics. It can also form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative cellular damage and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal toxic effects, while at higher doses, it can cause significant toxicity and adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as neurotoxicity. These findings highlight the importance of dose-dependent studies to understand the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its reduction and oxidation reactions. The compound can be reduced by nitroreductases to form amino derivatives, which can further undergo conjugation reactions with glutathione or other cellular thiols. These metabolic pathways are essential for the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes and accumulate in lipid-rich tissues due to its lipophilicity. It can also interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Understanding the transport and distribution of this compound is crucial for assessing its bioavailability and potential toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of nitro groups can facilitate its accumulation in mitochondria, where it can disrupt mitochondrial function and induce oxidative stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dinitro-m-xylene is typically synthesized through the nitration of m-xylene. The nitration process involves the reaction of m-xylene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective formation of the dinitro compound. The nitration process can be summarized as follows:
Mononitration: m-Xylene is first nitrated to form mononitro-m-xylene at a temperature of around 30°C.
Dinitration: The mononitro-m-xylene is further nitrated to form this compound at a higher temperature, typically around 80°C.
Industrial Production Methods: In industrial settings, the nitration process is scaled up using continuous-flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of continuous-flow reactors also facilitates the handling of hazardous reagents and the efficient separation of products .
Analyse Des Réactions Chimiques
2,4-Dinitro-m-xylene undergoes various chemical reactions, including:
Oxidation:
- Oxidation of this compound can lead to the formation of corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction:
- Reduction of the nitro groups in this compound can be achieved using reducing agents such as iron filings and hydrochloric acid (Fe/HCl) or catalytic hydrogenation. This reaction typically yields 2,4-diamino-m-xylene.
Substitution:
- Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of various substituted derivatives. For example, reaction with ammonia (NH3) can produce 2,4-dinitroaniline .
Comparaison Avec Des Composés Similaires
2,4-Dinitro-m-xylene can be compared with other nitroaromatic compounds, such as:
2,4-Dinitrotoluene: Similar to this compound but with a single methyl group instead of two. It is used in the production of explosives and dyes.
2,6-Dinitro-m-xylene: Another isomer with nitro groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Propriétés
IUPAC Name |
1,3-dimethyl-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUSVHGZGPBZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209047 | |
| Record name | m-Xylene, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-02-1 | |
| Record name | 1,3-Dimethyl-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Xylene, 2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Xylene, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitro-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
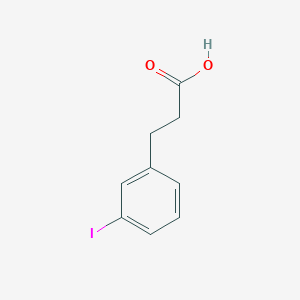
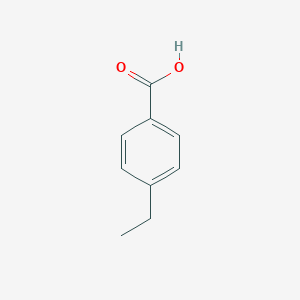
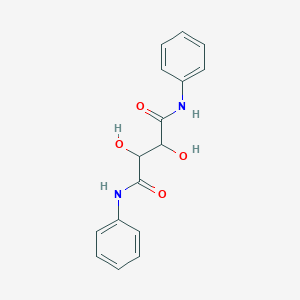
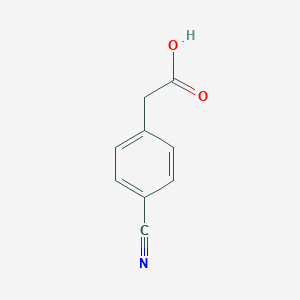
![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)

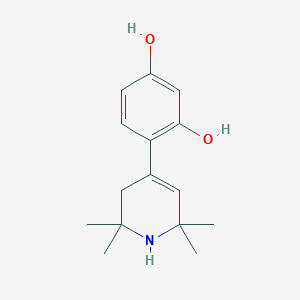
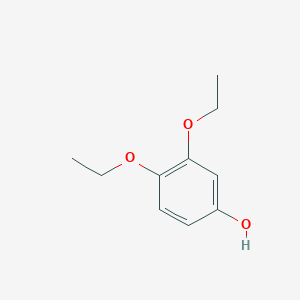
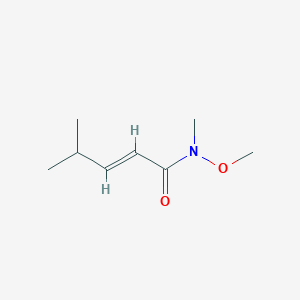
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)

